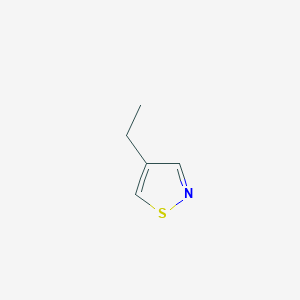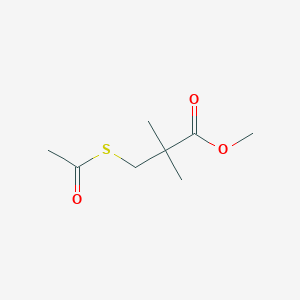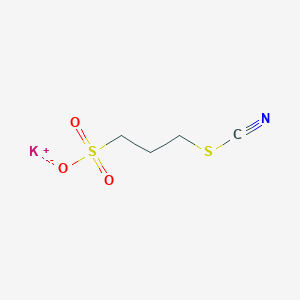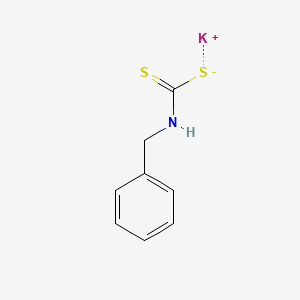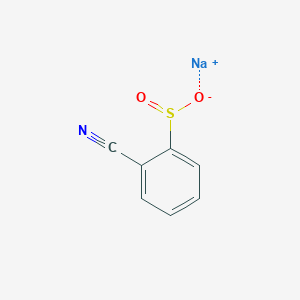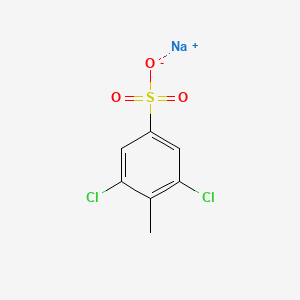
4-fluoro-2-methylpyrimidine
Übersicht
Beschreibung
4-Fluoro-2-methylpyrimidine is a fluorinated heterocyclic compound with the molecular formula C5H5FN2. It is a derivative of pyrimidine, where a fluorine atom is substituted at the 4th position and a methyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methylpyrimidine typically involves the reaction of 2-chloropyrimidine with cesium fluoride in aprotic dipolar solvents . Another method includes the reaction of ethyl formate and ethyl fluoroacetate with potassium tert-butoxide, followed by ring closure with acetamidine hydrochloride .
Industrial Production Methods: Industrial preparation methods for this compound often involve chlorination using phosphorus oxychloride as a chlorinating agent and organic alkali as an additive . This process ensures high yield and scalability for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-methylpyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves the use of potassium tert-butoxide or cesium fluoride in aprotic solvents.
Oxidation and Reduction: These reactions often require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups attached to the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methylpyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s high electronegativity and the pyrimidine ring’s aromaticity contribute to its binding affinity and specificity . This compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
4-Fluoropyrimidine: Lacks the methyl group at the 2nd position, resulting in different chemical properties and reactivity.
2-Methylpyrimidine: Lacks the fluorine atom at the 4th position, affecting its biological activity and applications.
5-Fluorouracil: A widely used anticancer agent with a fluorine atom at the 5th position, demonstrating the importance of fluorine substitution in medicinal chemistry.
Uniqueness: 4-Fluoro-2-methylpyrimidine’s unique combination of a fluorine atom and a methyl group on the pyrimidine ring enhances its chemical stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Eigenschaften
IUPAC Name |
4-fluoro-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESVNDKXUQIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


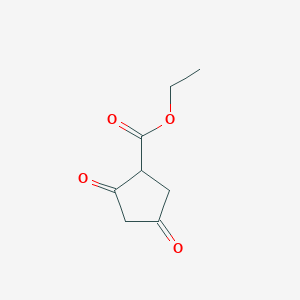


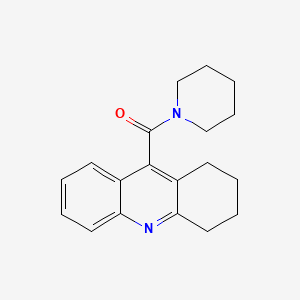
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
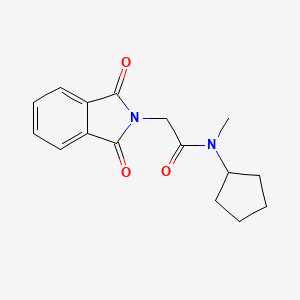
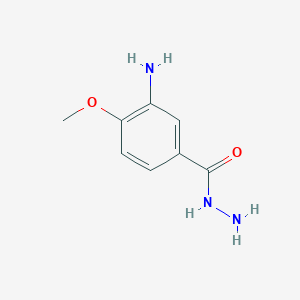
![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
